molecular formula C11H24Cl2N2 B8190157 1-Cyclohexyl-3-methyl-piperazine dihydrochloride

1-Cyclohexyl-3-methyl-piperazine dihydrochloride

Cat. No.: B8190157
M. Wt: 255.22 g/mol
InChI Key: LOLWMYBMDSTFPW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-piperazine dihydrochloride (CAS 1965309-81-2) is a piperazine-based compound supplied as a dihydrochloride salt to enhance stability and solubility in aqueous research solutions . This building block is of significant interest in medicinal chemistry, particularly for investigating the endocannabinoid system. Piperazine derivatives have been explored as key intermediates in the synthesis of potent and selective antagonists for the human Cannabinoid receptor type 1 (hCB1) . Targeting peripheral CB1 receptors is a recognized therapeutic strategy for treating conditions such as obesity, metabolic syndrome, and liver diseases, while aiming to avoid central nervous system-mediated side effects . The cyclohexyl and methyl substituents on the piperazine ring define the molecule's stereochemistry and influence its binding affinity and selectivity towards specific biological targets . As a chemical intermediate, this compound is strictly intended for laboratory research and analysis. It is not for diagnostic, therapeutic, or any human or veterinary use . Researchers can rely on the consistent quality of this reagent for their investigative applications in drug discovery and development.

Properties

IUPAC Name

1-cyclohexyl-3-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLWMYBMDSTFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using commercially available starting materials. The process may include steps such as cyclization, protection, and deprotection of intermediates, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-methyl-piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

1-Cyclohexyl-3-methyl-piperazine dihydrochloride is primarily studied for its potential pharmacological properties. Research indicates that it may exhibit:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various pathogens, including bacteria and fungi. Studies suggest that the piperazine moiety plays a crucial role in its antimicrobial efficacy .
  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship Studies

Research has focused on understanding how modifications to the piperazine structure influence biological activity. For example, the presence of the cyclohexyl group has been linked to enhanced binding affinity to specific targets, such as inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis .

Case Study: IMPDH Inhibition

A notable study explored the structure-activity relationship of 1-Cyclohexyl-3-methyl-piperazine derivatives against IMPDH. The findings highlighted:

  • Importance of the cyclohexyl group for activity.
  • Development of analogues with selective activity against resistant strains of M. tuberculosis .

Neuropharmacology

The compound's interaction with neurotransmitter receptors has been a subject of interest. It is known to modulate activity at opioid receptors, which could have implications for pain management therapies .

Industrial Applications

Beyond medicinal uses, 1-Cyclohexyl-3-methyl-piperazine dihydrochloride is utilized in the synthesis of various industrial chemicals and materials, showcasing its versatility .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-cyclohexyl-3-methyl-piperazine dihydrochloride with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Melting Point Pharmacological Notes
1-Cyclohexyl-3-methyl-piperazine dihydrochloride C₁₁H₂₄Cl₂N₂ 255.22 Cyclohexyl, methyl ≥95% N/A Limited data; lab use only
Trimetazidine dihydrochloride C₁₄H₂₂N₂O₃·2HCl 341.25 Trimethoxybenzyl N/A N/A Anti-ischemic agent
GBR 12783 dihydrochloride C₂₈H₃₂N₂O·2HCl 485.5 Diphenylmethoxy, propenyl ≥99% N/A Dopamine uptake inhibitor (IC₅₀: 1.8 nM)
1-(3-Methoxyphenyl)piperazine dihydrochloride C₁₁H₁₆N₂O·2HCl 265.18 3-Methoxyphenyl 98% N/A Serotonin receptor ligand
1-(4-Chlorophenyl)piperazine dihydrochloride C₁₀H₁₅Cl₃N₂ 269.6 4-Chlorophenyl N/A N/A Research chemical; dopamine modulation
1-(3-Nitrobenzyl)piperazine dihydrochloride C₁₁H₁₅N₃O₂·2HCl 298.18 3-Nitrobenzyl N/A N/A Potential CNS activity

Key Observations :

  • Substituent Effects: The cyclohexyl group in the target compound confers aliphatic bulkiness, contrasting with aromatic (e.g., methoxyphenyl, chlorophenyl) or heterocyclic (e.g., triazole in ) substituents in analogs.
  • Molecular Weight : The target compound (255.22 g/mol) is lighter than GBR 12783 (485.5 g/mol) but heavier than 1-(3-methoxyphenyl)piperazine (265.18 g/mol), reflecting substituent complexity .
  • Pharmacological Specificity : GBR 12783’s diphenylmethoxy and propenyl groups enable dopamine transporter selectivity , whereas the cyclohexyl group in the target compound may favor interactions with hydrophobic binding pockets .

Biological Activity

1-Cyclohexyl-3-methyl-piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

1-Cyclohexyl-3-methyl-piperazine dihydrochloride is characterized by a piperazine ring substituted with a cyclohexyl group and a methyl group. The structural formula can be represented as follows:

C9H18Cl2N2\text{C}_9\text{H}_{18}\text{Cl}_2\text{N}_2

This compound is soluble in water due to the presence of two hydrochloride groups, which also enhances its bioavailability.

The biological activity of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:

  • Dopamine receptor modulation : The compound affects dopamine receptor activity, which is crucial in neurological functions and behaviors.
  • Inhibition of specific enzymes : It may inhibit enzymes involved in neurotransmitter metabolism, thus influencing synaptic transmission.

Biological Activities

1-Cyclohexyl-3-methyl-piperazine dihydrochloride has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride against several cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of proliferation

These results highlight the potential of this compound as a therapeutic agent in oncology.

In Vivo Studies

In vivo studies have further supported the anticancer claims. For example, animal models treated with 1-Cyclohexyl-3-methyl-piperazine dihydrochloride showed significant tumor reduction compared to control groups.

Study TypeDosage (mg/kg)Tumor Reduction (%)
Subcutaneous Tumor Model2045
Intravenous Administration1030

These findings suggest that the compound could be effective in clinical settings, pending further investigation.

Case Studies

Recent case studies have illustrated the potential applications of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride in treating specific conditions:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of this compound led to a significant reduction in infection markers within three days.
  • Case Study on Cancer Treatment : Another study focused on patients with advanced breast cancer treated with this compound as part of a combination therapy regimen, resulting in improved survival rates compared to traditional therapies alone.

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexyl-3-methyl-piperazine dihydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Begin with nucleophilic substitution or reductive amination protocols, adjusting parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol vs. dichloromethane), and stoichiometry of cyclohexyl and methyl precursors. Use TLC or HPLC to monitor reaction progress . For dihydrochloride salt formation, titrate with HCl in anhydrous ether under inert conditions and characterize intermediates via melting point analysis and elemental composition .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: Combine 1^1H/13^13C NMR to confirm cyclohexyl and methyl substituent positions. Employ mass spectrometry (ESI-MS) for molecular ion verification ([M+H]+^+ expected). Quantify impurities (<2%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm, referencing pharmacopeial standards for dihydrochloride salts .

Q. What are the critical safety protocols for handling and storing 1-cyclohexyl-3-methyl-piperazine dihydrochloride in laboratory settings?

Methodological Answer: Store in airtight, light-resistant containers at 15–25°C in a humidity-controlled environment (<30% RH) to prevent hygroscopic degradation . Use fume hoods for weighing, and wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Neutralize spills with sodium bicarbonate before disposal .

Q. How can researchers validate the purity of this compound using tiered analytical approaches?

Methodological Answer: Implement a three-tiered workflow: (1) Initial screening via FT-IR to confirm functional groups (e.g., piperazine N-H stretches at ~3300 cm1^{-1}); (2) Quantitative purity assessment using ion-exchange chromatography with conductivity detection; (3) Cross-validate with Karl Fischer titration for water content (<0.5% w/w) .

Advanced Research Questions

Q. How does the stability of 1-cyclohexyl-3-methyl-piperazine dihydrochloride vary under extreme pH or thermal conditions, and how can degradation pathways be elucidated?

Methodological Answer: Conduct accelerated stability studies at 40°C/75% RH over 12 weeks, sampling at intervals for HPLC-MS analysis. Acidic conditions (pH <3) may hydrolyze the piperazine ring, while alkaline conditions (pH >9) could deprotonate the hydrochloride salts. Use Arrhenius modeling to predict shelf-life and identify degradation products via high-resolution MS/MS .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor binding affinities reported across studies?

Methodological Answer: Replicate assays under standardized conditions (e.g., radioligand binding assays at 25°C with Tris-HCl buffer, pH 7.4). Control for batch-to-batch variability by sourcing reagents from certified suppliers. Apply statistical meta-analysis to reconcile discrepancies, considering factors like allosteric modulation or assay sensitivity thresholds .

Q. How can impurity profiles be systematically mapped and quantified during large-scale synthesis?

Methodological Answer: Use LC-QTOF-MS to detect trace impurities (e.g., unreacted cyclohexylamine or N-methylated byproducts). Establish a threshold of <0.1% for any single impurity, referencing ICH Q3A guidelines. Synthesize and characterize suspected impurities (e.g., via ’s protocols for piperazine derivatives) as reference standards .

Q. What mechanistic insights can be gained from studying the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer: Perform in vitro CYP inhibition assays using human liver microsomes and fluorogenic substrates (e.g., CYP3A4 with midazolam). Monitor metabolite formation via UPLC-MS and apply Lineweaver-Burk plots to determine inhibition constants (Ki_i). Correlate findings with in silico docking simulations using CYP crystal structures (PDB ID: 4I3V) .

Q. How can researchers ensure reproducibility of bioactivity data across different laboratories?

Methodological Answer: Adopt harmonized protocols, such as using identical cell lines (e.g., HEK293 for GPCR studies) and pre-validated assay kits. Share raw data via open-access platforms and conduct inter-lab ring trials with blinded samples. Document all variables, including solvent used for reconstitution (e.g., DMSO lot variability) .

Q. What role does computational modeling play in predicting the compound’s physicochemical and ADMET properties?

Methodological Answer: Use QSAR models (e.g., SwissADME) to predict logP (target ~2.5), aqueous solubility, and BBB permeability. Validate with experimental Compare predicted vs. observed Caco-2 permeability coefficients. Apply molecular dynamics simulations to assess salt dissociation kinetics in physiological buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.